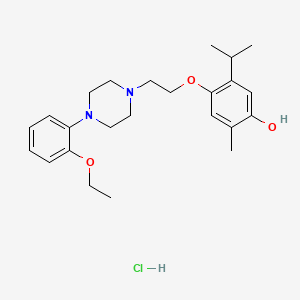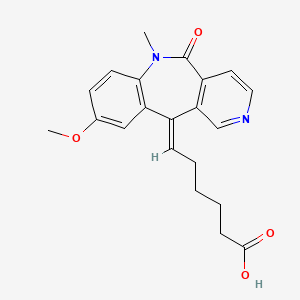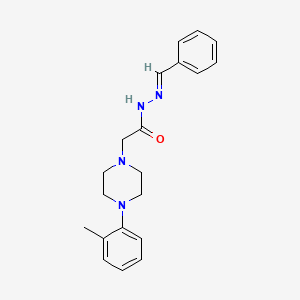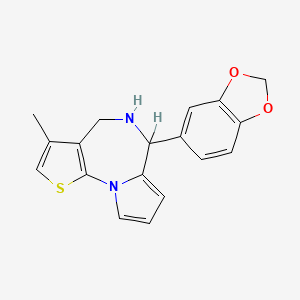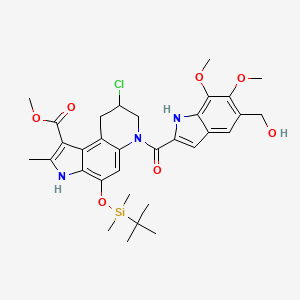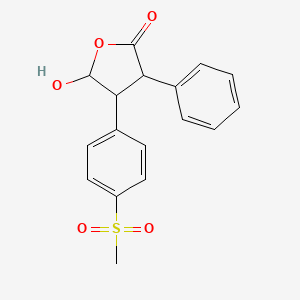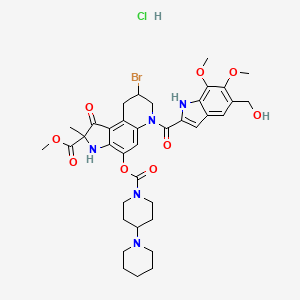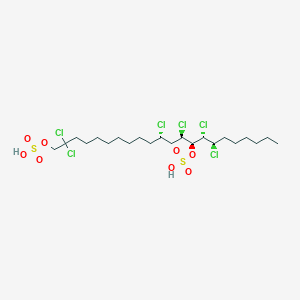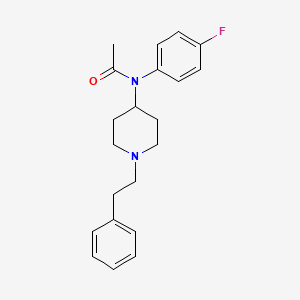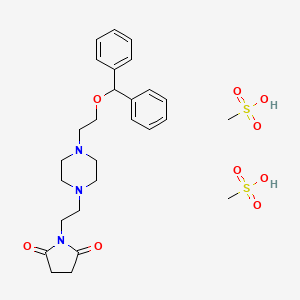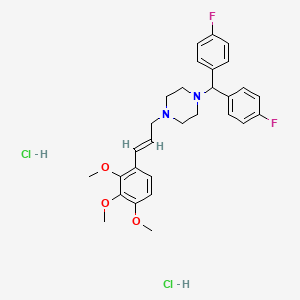
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with bis(4-fluorophenyl)methyl and 2,3,4-trimethoxycinnamyl groups, making it a subject of study in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Bis(4-fluorophenyl)methyl Group: This step involves the reaction of the piperazine ring with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 2,3,4-Trimethoxycinnamyl Group: This is typically done via a nucleophilic substitution reaction using 2,3,4-trimethoxycinnamyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced aromatic rings, saturated piperazine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the 2,3,4-trimethoxycinnamyl group, making it less complex.
4-(2,3,4-Trimethoxycinnamyl)piperazine: Does not have the bis(4-fluorophenyl)methyl group, resulting in different chemical properties.
Uniqueness
1-(Bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxycinnamyl)piperazine dihydrochloride is unique due to the presence of both bis(4-fluorophenyl)methyl and 2,3,4-trimethoxycinnamyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for a broader range of interactions and applications compared to similar compounds.
属性
CAS 编号 |
104690-85-9 |
|---|---|
分子式 |
C29H34Cl2F2N2O3 |
分子量 |
567.5 g/mol |
IUPAC 名称 |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C29H32F2N2O3.2ClH/c1-34-26-15-10-23(28(35-2)29(26)36-3)5-4-16-32-17-19-33(20-18-32)27(21-6-11-24(30)12-7-21)22-8-13-25(31)14-9-22;;/h4-15,27H,16-20H2,1-3H3;2*1H/b5-4+;; |
InChI 键 |
YFAXBPFVXLCKEI-SFKRKKMESA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
规范 SMILES |
COC1=C(C(=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


